Trichotomine

Catalog No.
S580027
CAS No.
53472-14-3
M.F
C30H20N4O6
M. Wt
532.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichotomine

CAS Number

53472-14-3

Product Name

Trichotomine

IUPAC Name

(5S)-2-[(5S)-5-carboxy-3-hydroxy-6,11-dihydro-5H-indolizino[8,7-b]indol-2-yl]-3-oxo-5,6-dihydroindolizino[8,7-b]indole-5-carboxylic acid

Molecular Formula

C30H20N4O6

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C30H20N4O6/c35-27-17(11-21-25-15(9-23(29(37)38)33(21)27)13-5-1-3-7-19(13)31-25)18-12-22-26-16(14-6-2-4-8-20(14)32-26)10-24(30(39)40)34(22)28(18)36/h1-8,11-12,23-24,31,35H,9-10H2,(H,37,38)(H,39,40)/t23-,24-/m0/s1

InChI Key

LGVWLGJCDLVSOA-ZEQRLZLVSA-N

SMILES

C1C(N2C(=CC(=C2O)C3=CC4=C5C(=C6C=CC=CC6=N5)CC(N4C3=O)C(=O)O)C7=C1C8=CC=CC=C8N7)C(=O)O

Canonical SMILES

C1C(N2C(=CC(=C2O)C3=CC4=C5C(=C6C=CC=CC6=N5)CC(N4C3=O)C(=O)O)C7=C1C8=CC=CC=C8N7)C(=O)O

Isomeric SMILES

C1[C@H](N2C(=CC(=C2O)C3=CC4=C5C(=C6C=CC=CC6=N5)C[C@H](N4C3=O)C(=O)O)C7=C1C8=CC=CC=C8N7)C(=O)O

Trichotomine is a member of beta-carbolines.

Trichotomine is a bisindole alkaloid pigment primarily derived from the plant Clerodendron trichotomum. This compound is notable for its striking blue coloration, which has attracted interest in both natural dye applications and biological studies. The molecular structure of trichotomine consists of two indole units linked by a carbon chain, contributing to its unique properties and biological activities. The compound has been isolated and characterized through various spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry, which confirm its complex structure and functional groups .

That are significant for its synthesis and modification. Notably, it can participate in hetero Diels-Alder reactions, where it interacts with various dienophiles to form new cyclic structures. Additionally, trichotomine can react with α-halo trienamides derived from β-ionone to yield β- or γ-lactams, depending on the reaction conditions . These reactions highlight the compound's versatility in synthetic organic chemistry.

Trichotomine exhibits a range of biological activities that have been the focus of numerous studies. It has demonstrated antimicrobial properties, showing efficacy against various bacterial strains. Furthermore, research indicates that trichotomine may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases . Its potential neuroprotective effects have also been explored, suggesting that it may play a role in protecting neuronal cells from damage.

The synthesis of trichotomine can be accomplished through several methods. A common approach involves starting with L-tryptophan methyl ester and succinic anhydride, undergoing a series of reactions to construct the complex structure of trichotomine. This multi-step synthesis highlights the importance of careful reaction conditions and purification processes to obtain the desired product . Alternative synthetic routes have also been proposed, emphasizing the compound's accessibility for research and application.

Trichotomine's vibrant blue pigment has made it a candidate for various applications:

  • Natural Dyes: Its intense color allows for use in textiles and food coloring.
  • Biological Research: Due to its biological activity, trichotomine is investigated for potential therapeutic applications.
  • Cosmetics: The compound's antioxidant properties make it appealing for inclusion in skincare products .

Studies on the interactions of trichotomine with other compounds have revealed its potential synergistic effects. For instance, when combined with certain antioxidants or antimicrobial agents, trichotomine may enhance their efficacy. Interaction studies often utilize spectroscopic methods to analyze binding affinities and mechanisms, providing insights into how trichotomine can be effectively utilized in formulations .

Trichotomine shares structural similarities with several other compounds, particularly other bisindole alkaloids and natural pigments. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
IndigoBisindoleWell-known natural dye; used historically in textiles.
HarmalineTetrahydroisoquinolineExhibits psychoactive properties; used in traditional medicine.
VincristineIndole AlkaloidAnti-cancer properties; derived from periwinkle plant.
MitragynineIndole AlkaloidKnown for analgesic effects; derived from kratom plant.

Trichotomine's uniqueness lies in its specific blue pigmentation and its dual role as both a pigment and a biologically active compound, distinguishing it from other similar alkaloids that may not exhibit both characteristics .

Trichotomine is characterized by the molecular formula C₃₀H₂₀N₄O₆, representing a complex organic compound with thirty carbon atoms, twenty hydrogen atoms, four nitrogen atoms, and six oxygen atoms [1] [2]. The molecular weight of trichotomine has been precisely determined to be 532.5 grams per mole through various analytical techniques [1] [3] [4]. This molecular weight is consistent across multiple independent determinations, with slight variations reported due to measurement precision, ranging from 532.503 to 532.512 grams per mole [3] [5].

The compound exhibits a monoisotopic mass of 532.138284 atomic mass units, which represents the exact mass when considering the most abundant isotopes of each constituent element [2]. Chemical databases consistently report the Chemical Abstracts Service registry number as 53472-14-3, providing unambiguous identification of this specific molecular entity [1] [4] [5].

The molecular composition reflects the presence of multiple functional groups characteristic of beta-carboline derivatives [1]. The relatively high molecular weight combined with the specific atomic composition suggests a dimeric structure, which has been confirmed through subsequent structural elucidation studies [6]. The compound possesses two defined stereocenters, contributing to its three-dimensional complexity and stereochemical properties [2] [7].

Structural Elucidation and Confirmation

Historical Structural Determination

The structural determination of trichotomine represents a significant achievement in natural product chemistry, accomplished through a systematic series of investigations beginning in the early 1970s [6]. The initial isolation of trichotomine from the fruits of Clerodendrum trichotomum was reported by Iwadare and colleagues in 1974, marking the first successful characterization of this novel blue pigment [6]. Early attempts to isolate this pigment had been unsuccessful since the 1940s, highlighting the technical challenges associated with this compound [22].

The historical structural determination relied heavily on chemical degradation studies and spectroscopic analysis available at that time [6]. The researchers employed a combination of nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to establish the basic framework of the molecule [6]. The symmetrical nature of the compound was deduced from nuclear magnetic resonance data, which showed that only half of the expected proton signals were detectable, indicating molecular symmetry [6].

Chemical modification studies played a crucial role in the structural elucidation process [6]. Treatment of trichotomine with diazomethane in methanol yielded a methyl ester derivative with molecular formula C₃₂H₂₄N₄O₆, confirming the presence of carboxyl groups [6]. Hydrogenation experiments provided additional structural information, with the compound absorbing three molecules of hydrogen, leading to insights about the degree of unsaturation and the connectivity between structural units [6].

Modern Structural Verification Techniques

Contemporary structural verification of trichotomine employs advanced analytical methodologies that provide definitive confirmation of the molecular architecture [26]. X-ray crystallography has emerged as the gold standard for absolute structural determination, particularly for establishing stereochemical configurations [30] [31]. The absolute configuration of trichotomine was ultimately confirmed through X-ray crystallographic analysis of a para-bromobenzoate derivative, providing unambiguous three-dimensional structural information [6].

Modern nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy and high-resolution magic-angle spinning nuclear magnetic resonance, offer enhanced structural detail compared to historical methods [13] [15]. These advanced techniques enable precise assignment of carbon and hydrogen environments, confirmation of connectivity patterns, and determination of stereochemical relationships [26]. High-resolution mass spectrometry provides accurate molecular weight determination and fragmentation patterns that support structural assignments [16] [17].

Contemporary verification also incorporates computational methods, including density functional theory calculations and molecular modeling, to validate proposed structures against experimental data [25]. These computational approaches complement experimental techniques by providing theoretical predictions of spectroscopic properties that can be compared with observed data [26]. The integration of multiple analytical techniques ensures robust structural confirmation and addresses limitations inherent in individual methodologies [26].

Stereochemistry and Configuration

Absolute Configuration at C-5 and C-5'

The absolute configuration at the C-5 and C-5' positions in trichotomine has been definitively established as S,S through X-ray crystallographic analysis [6] [28]. This stereochemical assignment is critical for understanding the three-dimensional structure and biological activity of the compound [28]. The determination of absolute configuration required the preparation of a suitable crystalline derivative, specifically the para-bromobenzoate ester, which provided crystals suitable for X-ray diffraction analysis [6].

The S configuration at both C-5 and C-5' positions indicates that the carboxylic acid substituents at these positions adopt the same spatial orientation relative to the indolizino[8,7-b]indole framework [2] [7]. This stereochemical relationship contributes to the overall molecular symmetry observed in spectroscopic studies [6]. The absolute configuration assignment follows the Cahn-Ingold-Prelog priority rules, considering the relative priorities of substituents attached to each stereocenter [28].

Confirmation of the absolute configuration has been supported by circular dichroism spectroscopy and optical rotation measurements [27]. These chiroptical methods provide additional evidence for the assigned stereochemistry and can detect potential contamination by the opposite enantiomer [31]. The consistent stereochemical assignment across multiple analytical techniques reinforces confidence in the determined absolute configuration [30].

Double Bond Geometry

The double bond geometry in trichotomine has been characterized as E (trans) configuration based on nuclear magnetic resonance coupling patterns and nuclear Overhauser effect measurements [6] [7]. The E configuration refers to the arrangement where the highest priority substituents on each carbon of the double bond are positioned on opposite sides of the double bond plane [2]. This geometric relationship is crucial for the overall molecular conformation and contributes to the compound's spectroscopic properties.

Nuclear magnetic resonance studies have provided evidence for the E configuration through analysis of vicinal coupling constants and chemical shift patterns [6]. The E geometry is further supported by nuclear Overhauser effect measurements, which detect spatial proximities between specific hydrogen atoms [6]. These experimental observations are consistent with the proposed structure and rule out the alternative Z (cis) configuration.

The double bond geometry influences the overall planarity and conjugation within the molecule, affecting both the electronic properties and the characteristic blue coloration of trichotomine [19]. The E configuration contributes to optimal overlap of pi orbitals across the conjugated system, maximizing the extent of electron delocalization [20]. This geometric arrangement is essential for the compound's function as a chromophore and its distinctive optical properties.

Spectroscopic Characteristics

UV-Visible Spectroscopy

Trichotomine exhibits distinctive ultraviolet-visible absorption characteristics that are responsible for its bright blue coloration [3] [6] [19]. The compound displays maximum absorption wavelengths at 660, 618, 353, 337, and 242 nanometers when measured in methanol [6]. The longest wavelength absorption at 660 nanometers corresponds to the visible blue region and is primarily responsible for the observed color [19] [32].

The absorption spectrum demonstrates significant molar extinction coefficients, with values of 6.9 × 10⁴, 6.7 × 10⁴, 3.3 × 10⁴, 2.9 × 10⁴, and 3.1 × 10⁴ reciprocal molar per centimeter at the respective wavelength maxima [6]. These high extinction coefficients indicate strong electronic transitions and efficient light absorption [11]. The multiple absorption bands reflect the complex electronic structure and extensive conjugation present in the trichotomine chromophore [20].

The ultraviolet-visible spectroscopic data provide information about the electronic transitions occurring within the molecule [11]. The absorption bands correspond to pi to pi-star transitions within the conjugated indolizino[8,7-b]indole system [20]. The bathochromic shift of the main absorption band to longer wavelengths, compared to simpler indole derivatives, reflects the extended conjugation and electron delocalization present in the dimeric structure [32].

Infrared Spectroscopy

Infrared spectroscopy of trichotomine reveals characteristic absorption bands that provide information about functional groups and molecular vibrations [6] [12]. The spectrum shows prominent absorption at 1712 reciprocal centimeters, attributed to carboxyl group carbonyl stretching vibrations [6]. Additional bands at 1650 and 1600 reciprocal centimeters correspond to conjugated carbonyl groups within the lactam portions of the molecule [6].

The infrared spectrum also displays absorption bands characteristic of indole nitrogen-hydrogen stretching vibrations and aromatic carbon-carbon stretching modes [12] [14]. These spectral features are consistent with the proposed structure containing indolizino[8,7-b]indole moieties [6]. The absence of certain expected vibrations and the presence of specific band patterns support the dimeric nature of the compound and the presence of conjugated systems [12].

Analysis of the infrared spectrum in the fingerprint region provides additional structural confirmation through comparison with related compounds [14]. The specific pattern of absorption bands serves as a molecular fingerprint that can be used for identification and purity assessment [12]. Modern Fourier transform infrared spectroscopy techniques provide enhanced resolution and sensitivity for detailed spectral analysis [12].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy has been instrumental in elucidating the structure of trichotomine and confirming its symmetrical nature [6] [15]. The proton nuclear magnetic resonance spectrum shows signals corresponding to five aromatic protons, with one appearing as a singlet at 7.22 parts per million and others appearing as double doublets [6]. The reduced number of observable signals compared to the molecular formula reflects the C₂ symmetry of the molecule [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environments within the molecule [15]. The spectrum reveals signals consistent with aromatic carbons, carbonyl carbons, and aliphatic carbons in the expected chemical shift ranges [6]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have been employed to establish connectivity patterns and spatial relationships [13].

The nuclear magnetic resonance data support the proposed dimeric structure with two equivalent halves connected through a central double bond [6]. Chemical shift assignments and coupling patterns are consistent with the indolizino[8,7-b]indole framework and the presence of carboxylic acid substituents [15]. Modern high-field nuclear magnetic resonance instruments provide enhanced resolution and sensitivity for detailed structural analysis [13].

Mass Spectrometry

Mass spectrometry of trichotomine provides definitive molecular weight confirmation and fragmentation pattern analysis [16] [17]. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 533, corresponding to the protonated molecular ion [25]. High-resolution mass spectrometry confirms the exact molecular weight and elemental composition [16].

Fragmentation patterns observed in mass spectrometry provide insight into the structural connectivity and stability of different molecular regions [16]. Tandem mass spectrometry techniques enable detailed analysis of fragmentation pathways and structural confirmation [17]. The mass spectral behavior is consistent with the proposed dimeric structure and provides evidence for the specific connectivity between structural units [16].

Modern mass spectrometry techniques, including atmospheric pressure chemical ionization and electrospray ionization, offer enhanced sensitivity and reduced sample requirements [17]. These methods are particularly suitable for analyzing complex natural products like trichotomine [16]. Mass spectrometry also serves as a valuable tool for monitoring chemical modifications and derivative formation [17].

Physical Properties

Solubility Characteristics

Trichotomine exhibits limited solubility in most common organic solvents, reflecting its highly conjugated and polar nature [3]. The compound demonstrates moderate solubility in dimethyl sulfoxide, which has been utilized for spectroscopic studies and chemical analysis [3]. Methanol and ethanol provide sufficient solubility for analytical purposes, particularly for ultraviolet-visible spectroscopy measurements [6].

Water solubility is extremely limited due to the extensive aromatic character of the molecule and the presence of only two carboxylic acid groups to provide hydrophilic character [3]. The compound shows enhanced solubility in the presence of base, where deprotonation of the carboxylic acid groups increases ionic character and water interaction [6]. Chloroform and dichloromethane provide moderate solubility for extraction and purification procedures [3].

The solubility characteristics influence both the isolation procedures from natural sources and the analytical methodologies employed for characterization [3]. The limited solubility in common solvents necessitates careful selection of conditions for spectroscopic analysis and chemical modification reactions [6]. These solubility properties also impact potential applications and formulation considerations for the compound [3].

Melting and Boiling Points

Trichotomine exhibits a melting point greater than 300 degrees Celsius, indicating high thermal stability and strong intermolecular interactions [6]. The high melting point reflects the extensive aromatic character, hydrogen bonding capabilities, and crystalline packing efficiency of the compound [4]. The compound decomposes before reaching a true melting point, which is characteristic of many complex organic molecules with multiple functional groups [4].

The boiling point of trichotomine has been estimated at approximately 1115.7 degrees Celsius at 760 millimeters of mercury pressure, though this value represents a theoretical calculation rather than experimental determination [3] [4]. The extremely high calculated boiling point reflects the extensive intermolecular interactions and the difficulty of volatilizing such a complex molecule [4]. In practice, the compound undergoes thermal decomposition well before reaching this theoretical boiling point [4].

These thermal properties influence the analytical and preparative methods that can be employed with trichotomine [26]. High-temperature techniques such as gas chromatography are generally not suitable for direct analysis due to thermal decomposition [16]. The thermal stability does, however, allow for various chemical modification reactions under moderately elevated temperatures [6].

Density and Other Physical Parameters

The density of trichotomine has been determined to be 1.75 grams per cubic centimeter, indicating a relatively dense crystalline structure [3] [4]. This high density reflects the efficient packing of the planar aromatic molecules in the solid state and the presence of multiple heteroatoms [4]. The density value is consistent with other highly conjugated aromatic compounds containing nitrogen and oxygen atoms [4].

The refractive index of trichotomine has been reported as 1.903, which is characteristic of highly conjugated aromatic systems [3] [4]. This high refractive index contributes to the optical properties of the compound and relates to its light-absorbing characteristics [4]. The flash point has been calculated as 628.6 degrees Celsius, indicating low volatility and thermal stability under normal conditions [3] [4].

Additional physical parameters include a calculated logarithm of the partition coefficient value of 2.906, suggesting moderate lipophilicity [3] [4]. The compound exhibits four hydrogen bond donor sites and seven hydrogen bond acceptor sites, reflecting its capacity for intermolecular interactions [3]. These parameters influence the compound's behavior in different chemical environments and potential biological systems [4].

Color Properties and Chromophore Analysis

Trichotomine is characterized by its distinctive bright blue coloration, which arises from its unique chromophore structure [19] [22]. The blue color results from selective absorption of light in the orange-red region of the visible spectrum, with maximum absorption at 660 nanometers [6] [19]. This chromophore represents a novel structural type among natural pigments, differing from previously characterized plant pigments [19].

The chromophore consists of the extended conjugated system formed by the two indolizino[8,7-b]indole units connected through a central double bond [6] [19]. This arrangement creates an extensive pi-electron system that enables absorption of visible light and produces the characteristic blue appearance [20]. The specific geometry and electronic configuration contribute to the precise wavelength of maximum absorption [19].

Color analysis reveals that trichotomine produces a pure blue hue without significant contamination from other spectral regions [19]. The compound maintains its color stability under normal storage conditions, though exposure to strong light or extreme pH conditions may affect color intensity [19]. The chromophore analysis has provided insights into structure-color relationships and has influenced the design of synthetic chromophores with similar properties [21].

Chemical Properties and Reactivity

Stability Under Different Conditions

Trichotomine demonstrates remarkable chemical stability under neutral and mildly acidic conditions, maintaining its structural integrity and chromophore properties [6]. The compound exhibits resistance to hydrolysis under normal aqueous conditions, reflecting the stability of the indolizino[8,7-b]indole framework [22]. However, exposure to strong acidic or basic conditions may lead to structural modifications or decomposition [6].

The compound shows moderate stability toward oxidative conditions, though prolonged exposure to strong oxidizing agents may affect the chromophore system [22]. Light stability varies with wavelength and intensity, with the compound showing good stability under normal laboratory lighting but potential degradation under intense ultraviolet irradiation [19]. Temperature stability is excellent below 200 degrees Celsius, with decomposition occurring at higher temperatures [6].

Storage stability studies indicate that trichotomine maintains its properties when stored as a solid under dry, dark conditions at room temperature [3]. The compound shows enhanced stability in the absence of oxygen, suggesting potential susceptibility to aerobic oxidation under certain conditions [22]. These stability characteristics influence handling procedures and storage requirements for the compound [3].

Chemical Modifications and Derivatives

Trichotomine undergoes selective chemical modifications that provide access to various derivatives for structural and functional studies [6] [25]. Esterification of the carboxylic acid groups with diazomethane yields the corresponding dimethyl ester, which exhibits altered solubility and spectroscopic properties [6]. This methylation reaction proceeds quantitatively under mild conditions and serves as a useful derivatization for analytical purposes [6].

Reduction reactions have been employed to modify the chromophore system and investigate structure-activity relationships [6]. Catalytic hydrogenation results in saturation of the central double bond and disruption of the extended conjugation, leading to loss of the characteristic blue coloration [6]. These reduction products provide valuable information about the electronic requirements for chromophore function [6].

Synthetic approaches have been developed to prepare trichotomine analogs and derivatives with modified substituent patterns [25]. These synthetic studies have provided insights into the structural requirements for color formation and have enabled preparation of compounds with altered properties [25]. Chemical modifications also serve as tools for mechanistic studies and for developing potential applications of the trichotomine framework [25].

Acid-Base Properties

Trichotomine exhibits weak acid properties due to the presence of two carboxylic acid groups at the C-5 and C-5' positions [6]. The compound undergoes deprotonation under basic conditions, with the carboxylate anions showing enhanced water solubility compared to the neutral form [6]. The acid dissociation constants reflect the electron-withdrawing nature of the aromatic system, which stabilizes the carboxylate anions [6].

Treatment with strong bases such as sodium hydroxide results in salt formation and dramatic changes in solubility characteristics [6]. The deprotonated form exhibits different spectroscopic properties, including shifts in ultraviolet-visible absorption maxima [6]. These pH-dependent property changes have implications for potential applications and analytical procedures [6].

XLogP3

2.3

Wikipedia

Trichotomine

Dates

Last modified: 02-18-2024

Explore Compound Types